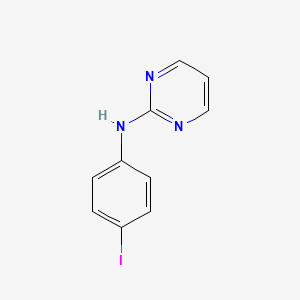

N-(4-iodophenyl)pyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-iodophenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN3/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXLMKGOBQIJGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyrimidine Scaffolds in Heterocyclic Chemistry

The pyrimidine (B1678525) ring is a foundational heterocyclic scaffold in chemistry, characterized by a six-membered aromatic ring containing two nitrogen atoms. Its importance is profoundly highlighted by its central role in nature. The pyrimidine structure forms the core of uracil, thymine, and cytosine, three of the five primary nucleobases that are essential building blocks of the nucleic acids, DNA and RNA. bldpharm.comchemicalbook.com This biological role in the storage and transmission of genetic information makes the pyrimidine motif one of the most significant heterocyclic systems.

In the realm of medicinal chemistry, the pyrimidine nucleus is considered a "privileged structure." americanelements.com This is due to its widespread presence in molecules that exhibit a broad spectrum of pharmacological activities. bldpharm.comnih.gov Pyrimidine derivatives have been developed as therapeutic agents with applications including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular treatments. nih.govchemicalbook.comrsc.orgbldpharm.com The versatility of the pyrimidine scaffold stems from its ability to engage in multiple binding interactions with biological targets like enzymes and its capacity to be chemically modified at various positions, allowing for the fine-tuning of its biological and physicochemical properties. americanelements.com

Role of Halogenated Phenyl Moieties in Molecular Design

The inclusion of a halogenated phenyl group, such as the 4-iodophenyl moiety in the title compound, is a key strategy in molecular design. Halogens, and iodine in particular, can profoundly alter a molecule's characteristics. The carbon-iodine bond is the least polar among the halogens, and iodine's large size and polarizability can influence properties like lipophilicity, which affects how a molecule moves through biological systems.

A critical feature of the iodine atom in this context is its ability to act as a halogen bond donor. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (known as a σ-hole) and a nucleophilic site on another molecule. chemicalbook.com This interaction, though often compared to a hydrogen bond, has unique characteristics and has been recognized as a significant force in molecular recognition, including the binding of ligands to proteins. The strategic placement of an iodine atom can therefore be used to engineer specific, high-affinity interactions with a biological target.

Reactivity, Functionalization, and Derivatization Strategies

Chemical Transformations of the Pyrimidine (B1678525) Core

The pyrimidine ring, a nitrogen-containing heteroaromatic system, possesses unique reactivity. While often serving as a stable core in many bioactive molecules, it can undergo specific transformations to alter the central scaffold. nih.gov

A notable strategy for modifying the pyrimidine core is a deconstruction-reconstruction sequence. nih.gov This approach involves the transformation of the pyrimidine into an N-arylpyrimidinium salt, which can then be cleaved to produce a three-carbon iminoenamine building block. nih.gov This intermediate is highly versatile and can be used in various heterocycle-forming reactions, effectively enabling the conversion of the initial pyrimidine core into other heterocyclic systems, such as azoles. nih.gov This method allows for the diversification of complex molecules in a way that would be challenging through traditional synthetic routes. nih.gov

Furthermore, the pyrimidine ring in related compounds can be functionalized at specific positions. For instance, the C-5 position is susceptible to electrophilic substitution, such as iodination, which introduces an additional reactive site on the heterocycle. mdpi.com

Reactions Involving the Phenyl-Iodine Moiety (e.g., further cross-coupling)

The carbon-iodine bond on the phenyl ring is the most versatile site for derivatization, primarily through palladium-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide bond allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. nih.gov These reactions are fundamental in modern organic synthesis for building molecular complexity. nih.govyoutube.com

Common cross-coupling reactions applicable to the N-(4-iodophenyl)pyrimidin-2-amine scaffold include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents.

Heck Coupling: Reaction with alkenes to form vinylated derivatives. clockss.org

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to create substituted diarylamines. youtube.com

Stille Coupling: Reaction with organostannanes.

Negishi Coupling: Reaction with organozinc reagents. nih.gov

Kumada Coupling: Reaction with Grignard reagents. nih.gov

These transformations allow for the introduction of a vast array of substituents at the 4-position of the phenyl ring, significantly expanding the structural diversity of the parent molecule. The choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction yields and preventing side reactions. youtube.comclockss.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions This table is interactive. You can sort and filter the data.

| Reaction Name | Coupling Partner | Catalyst/Precursor | Resulting Linkage | Example Product Substructure |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid (R-B(OH)₂) | Pd(OAc)₂, Pd(PPh₃)₄ | C-C (Aryl-Aryl) | -C₆H₄-R |

| Sonogashira | Terminal Alkyne (H-C≡C-R) | PdCl₂(PPh₃)₂, CuI | C-C (Aryl-Alkynyl) | -C₆H₄-C≡C-R |

| Heck | Alkene (H₂C=CHR) | Pd(OAc)₂ | C-C (Aryl-Vinyl) | -C₆H₄-CH=CHR |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, X-Phos | C-N (Aryl-Amino) | -C₆H₄-NR₂ |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | C-C (Aryl-Aryl/Alkyl) | -C₆H₄-R |

Derivatization via the Amino Group (N-substitution)

The secondary amine that links the pyrimidine and phenyl rings serves as another key site for functionalization. This amino group can readily participate in nucleophilic substitution reactions with various electrophiles. nih.gov

Common derivatization strategies include:

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. In a study on a similar pyrimidine scaffold, N-acylation was achieved using hexanoyl chloride. nih.gov

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

N-Alkylation: Reaction with alkyl halides to yield tertiary amines. Catalytic methods, such as those using nickel complexes, can facilitate the N-alkylation of amines with alcohols. nih.govscispace.com

Table 2: Derivatization Reactions of the Amino Group This table is interactive. You can sort and filter the data.

| Reaction Type | Reagent | Functional Group Formed |

|---|---|---|

| N-Acylation | Acyl Halide (RCOCl) | Amide (-N(COR)-) |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide (-N(SO₂R)-) |

Introduction of Additional Functional Groups

Beyond modifying the existing functional groups, new ones can be introduced onto the molecular scaffold. A prime example is the electrophilic iodination of the pyrimidine ring at the C-5 position. This reaction can be achieved under solvent-free mechanical grinding conditions using iodine and a silver salt like silver nitrate (B79036) (AgNO₃), offering an environmentally friendly route to 5-iodo-pyrimidine derivatives. mdpi.com The introduction of a second iodine atom creates a valuable precursor for further selective cross-coupling reactions.

Additionally, synthetic strategies can be designed to build the pyrimidine ring from precursors already containing desired functional groups. For example, using a substituted benzaldehyde, thiourea (B124793), and ethyl cyanoacetate (B8463686) can lead to pyrimidine-2-thione derivatives bearing cyano and other groups, which can then be further manipulated. derpharmachemica.com

Ligand Applications in Catalysis and Coordination Chemistry

The this compound molecule possesses multiple nitrogen atoms—two in the pyrimidine ring and one in the amino linker—that can act as Lewis basic sites to coordinate with metal ions. Aminopyrimidine compounds are known to serve as effective N-donor ligands in the construction of coordination polymers and complexes with novel architectures. nih.gov

The pyrimidine moiety can coordinate to metals in several ways, including through a single nitrogen (monodentate), both nitrogens (chelating or bridging), or through a combination of ring and exocyclic amino nitrogens. Studies on related pyrimidin-4-olate ligands have shown coordination with Zn(II) and Ni(II) through both N,N'- and N,O-exo-bidentate modes. nih.gov Similarly, amido-pyridinate ligands form diverse coordination complexes with zinc, exhibiting various coordination geometries such as distorted tetrahedral and square pyramidal. frontiersin.org

The resulting metal complexes can themselves have interesting properties, including applications in catalysis. For example, nickel(II) complexes supported by tridentate and tetradentate phosphine (B1218219) ligands are efficient catalysts for the N-alkylation of primary amines with alcohols. nih.gov This suggests that this compound could serve as a ligand scaffold for developing new homogeneous catalysts.

Structure Activity Relationship Sar Studies in Biological Contexts

General Principles of SAR for Pyrimidine-based Compounds

The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including essential components of DNA and RNA. nih.gov The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. researchgate.net Strategic modifications at the C2, C4, C5, and C6 positions can dramatically alter a compound's therapeutic properties, including its potency, selectivity, and pharmacokinetic profile. nih.gov

Influence of the Iodophenyl Substituent on Bioactivity

The presence of a 4-iodophenyl group attached to the 2-amino position of the pyrimidine ring is a critical determinant of the biological activity of N-(4-iodophenyl)pyrimidin-2-amine. Halogen atoms, particularly iodine, can significantly impact a molecule's properties. The iodine atom is large, lipophilic, and can participate in halogen bonding, a type of non-covalent interaction that can influence binding affinity to biological targets.

In the context of kinase inhibition, the 4-iodophenyl moiety often occupies a hydrophobic pocket within the enzyme's active site. The position of the halogen on the phenyl ring is crucial; for instance, in some series of 4-anilinopyrimidine kinase inhibitors, meta-substitution on the aniline (B41778) ring was found to be more favorable for activity against the epidermal growth factor receptor (EGFR) than para-substitution. nih.gov

The electronic nature of the substituent on the phenyl ring also plays a role. The iodine atom is electron-withdrawing, which can modulate the pKa of the 2-amino group and influence its interaction with target proteins. The substitution of the 4-iodophenyl group with other halogenated or non-halogenated phenyl rings can lead to significant variations in biological activity, as illustrated in the table below.

| Substituent at Phenyl Ring Position 4 | Relative Bioactivity | Key Observations |

|---|---|---|

| Iodo | High | Often exhibits potent inhibitory activity, likely due to favorable hydrophobic and halogen bonding interactions. |

| Bromo | Moderate to High | Similar to iodo but with slightly different steric and electronic properties. |

| Chloro | Moderate | Smaller size and different electronic character compared to iodine can lead to altered binding affinity. |

| Fluoro | Variable | The high electronegativity and small size of fluorine can lead to unique interactions, but may not always be optimal for binding in a hydrophobic pocket. |

| Methyl | Variable | Provides bulk and can enhance hydrophobic interactions, but lacks the halogen bonding potential. |

| Methoxy | Variable | Can act as a hydrogen bond acceptor and alters the electronic profile of the phenyl ring. |

Impact of Pyrimidine Ring Substitutions

Modifications to the pyrimidine ring of this compound at the C4, C5, and C6 positions can have a profound impact on its biological activity. These substitutions can alter the molecule's shape, solubility, and interactions with target proteins.

For example, the introduction of small alkyl or aryl groups at the C4 and C6 positions can enhance hydrophobic interactions and improve potency. In a series of pyrimidine-4-carboxamides, the exchange of a morpholine (B109124) substituent for an (S)-3-hydroxypyrrolidine at the C6 position led to a significant increase in inhibitory activity against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). nih.gov

Substitution at the C5 position can also be critical. The introduction of a bulky group at this position can either enhance or diminish activity depending on the topology of the target's binding site. For instance, in some pyrimidine series, a C5 substituent is crucial for maintaining activity.

The following table summarizes the general impact of substitutions at different positions of the pyrimidine ring on the bioactivity of N-phenylpyrimidin-2-amine derivatives.

| Position of Substitution | Type of Substituent | General Impact on Bioactivity |

|---|---|---|

| C4 | Small alkyl, aryl, or heterocyclic groups | Can enhance hydrophobic interactions and modulate solubility. Often a key point for optimizing potency and selectivity. |

| C5 | Halogens, small alkyl, or cyano groups | Can influence electronic properties and provide additional interaction points. The impact is highly dependent on the specific target. |

| C6 | Small alkyl, aryl, or heterocyclic groups | Similar to C4, this position is often modified to improve potency and pharmacokinetic properties. |

Stereochemical Considerations in Biological Activity

Stereochemistry plays a crucial role in the biological activity of many pharmaceutical compounds, as stereoisomers can exhibit different pharmacological and toxicological profiles. dntb.gov.ua For the parent compound, this compound, there are no chiral centers, and therefore, it does not exist as stereoisomers.

However, the introduction of chiral substituents on either the pyrimidine ring or the phenyl group can lead to the formation of enantiomers or diastereomers. For instance, if a chiral amine were to be introduced at the C4 position of the pyrimidine ring, the resulting molecule would be chiral. In such cases, it is highly probable that the different stereoisomers would display varying levels of biological activity. This is because the three-dimensional arrangement of atoms in a molecule dictates how it fits into the binding site of a biological target. One enantiomer may bind with high affinity, leading to a potent therapeutic effect, while the other may bind weakly or not at all. Therefore, should this compound be derivatized in a way that introduces a chiral center, the stereochemical configuration would become a critical factor in its biological activity.

Mechanistic Insights into Biological Activities in Vitro and Theoretical

Kinase Inhibition Mechanisms

Aurora Kinase Inhibition

Derivatives of N-phenyl-pyrimidin-2-amine have been identified as potent inhibitors of Aurora kinases A and B, which are key regulators of mitosis. A study on N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines revealed that these compounds induce aberrant mitotic phenotypes and suppress the phosphorylation of histone H3, a downstream target of Aurora B. nih.govresearchgate.net The potency and selectivity of these inhibitors are significantly influenced by the substitution pattern on the aniline (B41778) ring, with a substituent at the para-position being particularly important. nih.govresearchgate.net

One of the lead compounds from this class, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116), demonstrated potent inhibition of both Aurora A and Aurora B with Ki values of 8.0 nM and 9.2 nM, respectively. nih.gov The anticancer effects of this compound were attributed to cell death following mitotic failure and the induction of polyploidy, a direct consequence of Aurora kinase inhibition. nih.gov Although specific data for the N-(4-iodophenyl) derivative was not provided in this study, the established importance of the para-substituent suggests that the 4-iodo group would significantly contribute to the inhibitory activity.

Table 1: Inhibitory Activity of a Representative N-phenyl-pyrimidin-2-amine Derivative against Aurora Kinases

| Compound | Target | K_i (nM) |

|---|---|---|

| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Aurora A | 8.0 |

| Aurora B | 9.2 |

PLK4 Inhibition

Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication, and its dysregulation is linked to tumorigenesis. The aminopyrimidine scaffold has been successfully utilized to develop potent PLK4 inhibitors. A series of novel pyrimidin-2-amine derivatives were synthesized and evaluated for their PLK4 inhibitory activity. wipo.int

Within this series, compound 8h emerged as a highly potent inhibitor with a PLK4 IC50 of 0.0067 μM. wipo.int This compound demonstrated excellent plasma and liver microsomal stability, suggesting favorable drug-like properties. wipo.int The study also highlighted that the aminopyrimidine core is a key structural feature for achieving high potency against PLK4. wipo.int

Another notable PLK4 inhibitor is CFI-400945 , which has an indazole core but shares the principle of targeting the kinase ATP-binding site. It is a potent and selective inhibitor of PLK4 with a Ki of 0.26 nM and an IC50 of 2.8 nM. nih.gov CFI-400945 has been shown to inhibit PLK4 autophosphorylation and induce mitotic defects and cell death in cancer cells. nih.gov

Table 2: Inhibitory Activity of Pyrimidine-based Derivatives against PLK4

| Compound | Target | IC_50 (µM) | K_i (nM) |

|---|---|---|---|

| Compound 8h | PLK4 | 0.0067 | - |

| CFI-400945 | PLK4 | 0.0028 | 0.26 |

MEK and ERK Kinase Modulation

The RAS-RAF-MEK-ERK signaling pathway is a central regulator of cell proliferation and survival, and its hyperactivation is common in many cancers. While direct evidence for N-(4-iodophenyl)pyrimidin-2-amine as a MEK or ERK inhibitor is limited, a recent patent has disclosed a MEK kinase inhibitor with a related structural motif.

The compound, 4-(dimethylphosphoryl)-N-(2-fluoro-4-iodophenyl)pyridin-3-amine (KIN-7136), features a 4-iodophenylamine group, highlighting the potential of this moiety in targeting the MAPK pathway. uni-duesseldorf.de Although the core heterocyclic system is a pyridine, this finding suggests that the N-(4-iodophenyl)amine fragment can be a key element in the design of MEK inhibitors. Further research is needed to explore pyrimidine-2-amine analogues based on this lead.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, making them attractive targets for cancer therapy. A series of 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives have been synthesized and evaluated as HDAC inhibitors.

Within this series, 2,5-dichloro-N-(4-iodophenyl)pyrimidin-4-amine (b17) was synthesized, demonstrating the compatibility of the N-(4-iodophenyl)amine scaffold with HDAC inhibitor design. While the specific IC50 for this compound was not reported, a closely related and highly active compound from the same series, L20 , exhibited potent class I HDAC inhibition with IC50 values of 0.684 μM, 2.548 μM, and 0.217 μM against HDAC1, HDAC2, and HDAC3, respectively. The study indicated that smaller substituents on the phenyl ring are favorable for activity. L20 was also shown to induce G0/G1 phase cell cycle arrest and apoptosis in cancer cells.

Table 3: Inhibitory Activity of a Representative 5-chloro-4-((substituted phenyl)amino)pyrimidine Derivative against Class I HDACs

| Compound | Target | IC_50 (µM) |

|---|---|---|

| L20 | HDAC1 | 0.684 |

| HDAC2 | 2.548 | |

| HDAC3 | 0.217 |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a key enzyme in the synthesis of nucleic acid precursors and is a well-established target for anticancer and antimicrobial drugs. The 2,4-diaminopyrimidine (B92962) scaffold is a common feature in many DHFR inhibitors.

PI3K/mTOR Inhibition

The phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is a critical regulator of cell growth and is frequently hyperactivated in cancer. Several dual PI3K/mTOR inhibitors have been developed, with some incorporating a pyrimidine-2-amine-related scaffold.

One such example is PQR514 , a potent pan-PI3K inhibitor that features a 4-(difluoromethyl)pyrimidin-2-amine (B6150705) moiety. This compound demonstrates high potency against both PI3Kα (Ki < 4.5 nM) and mTOR (Ki < 35 nM). In cellular assays, PQR514 effectively inhibited the phosphorylation of Akt (a downstream effector of PI3K) and S6 ribosomal protein (a downstream effector of mTORC1) with IC50 values of 17 nM and 61 nM, respectively. These findings highlight the potential of the pyrimidin-2-amine scaffold in the design of potent dual PI3K/mTOR inhibitors.

Table 4: Inhibitory Activity of a Representative Pyrimidin-2-amine Derivative against PI3K/mTOR Pathway Components

| Compound | Target | K_i (nM) | Cellular IC_50 (nM) |

|---|---|---|---|

| PQR514 | p110α | < 4.5 | - |

| mTOR | < 35 | - | |

| p-Akt (Ser473) | - | 17 | |

| p-S6 (Ser235/236) | - | 61 |

Mps1 Kinase and TTK Inhibition

Monopolar spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), is a crucial enzyme in the spindle assembly checkpoint, ensuring accurate chromosome segregation during cell division. nih.govnih.gov Its role in maintaining genomic integrity has made it an attractive target in oncology. google.comresearchgate.net While numerous small-molecule inhibitors targeting Mps1/TTK have been developed, many of which feature a pyrimidine (B1678525) scaffold, specific data detailing the inhibitory activity of this compound against Mps1 or TTK are not found in the reviewed scientific literature.

β-Glucuronidase Inhibition Pathways

β-Glucuronidase is an enzyme implicated in various pathological conditions, and its inhibition is a therapeutic strategy of interest. google.com Phenylaminopyrimidine derivatives have been identified as a promising moiety for designing β-glucuronidase inhibitors. However, specific studies detailing the inhibitory pathways of this compound against β-glucuronidase are not presently available in published research.

Receptor Interaction Studies (e.g., A3 Adenosine (B11128) Receptor Allosteric Modulation)

The A3 adenosine receptor, a member of the G protein-coupled receptor family, is involved in various physiological processes. Allosteric modulators, which bind to a site distinct from the primary ligand binding site, offer a sophisticated mechanism for regulating receptor activity. While allosteric modulators for adenosine receptors have been identified, there is no specific research in the available literature that investigates or establishes this compound as an allosteric modulator of the A3 adenosine receptor.

Antimicrobial Mechanisms

Pyrimidine derivatives are a well-established class of compounds possessing a broad spectrum of antimicrobial activities. The mechanisms of action can vary, often involving the inhibition of essential cellular processes in microorganisms. Despite the general antimicrobial potential of pyrimidines, specific studies elucidating the antimicrobial mechanisms of this compound have not been identified in the reviewed literature.

Antioxidant Mechanisms

Oxidative stress is implicated in numerous diseases, and antioxidants play a crucial role in mitigating cellular damage by neutralizing free radicals. Pyrimidine derivatives have been investigated for their antioxidant potential. The antioxidant mechanism often involves the donation of a hydrogen atom or an electron to a free radical. However, dedicated studies on the specific antioxidant mechanisms of this compound are not available in the current body of scientific literature.

Neuroprotective Pathways

Neuroprotection involves the preservation of neuronal structure and function, and various chemical compounds are explored for their potential to mitigate neurodegenerative processes. Although some heterocyclic compounds are investigated for neuroprotective effects, there is a lack of specific research on the neuroprotective pathways associated with this compound in the available scientific publications.

Computational Docking and Molecular Simulation of Target Interactions

Molecular docking and simulation are powerful computational tools used to predict the binding affinity and interaction patterns of a ligand with a target protein at the molecular level. These in silico methods are instrumental in drug discovery and for understanding structure-activity relationships. While docking studies have been performed on various pyrimidine derivatives to explore their interactions with biological targets, specific computational studies detailing the docking and molecular simulation of this compound with the aforementioned biological targets (Mps1, β-Glucuronidase, A3 Adenosine Receptor) are not reported in the reviewed literature.

Advanced and Emerging Applications Beyond Direct Medicinal Use

Applications in Material Science

The bifunctional nature of N-(4-iodophenyl)pyrimidin-2-amine, featuring a reactive aryl iodide and a heterocyclic amine, makes it a candidate for incorporation into novel polymeric materials and functional coatings.

Fluorinated Polymer Synthesis

While direct studies on the use of this compound in fluorinated polymer synthesis are not extensively documented, its structure is amenable to integration into such materials. The aryl iodide group can participate in various coupling reactions, which are fundamental to polymer synthesis. For instance, it could potentially be used as a monomer or a functional additive in the synthesis of high-performance fluorinated polymers. The incorporation of the pyrimidine (B1678525) moiety could enhance the thermal stability and chemical resistance of the resulting polymers, properties for which fluoropolymers are highly valued.

Electronic and Coating Applications

The pyrimidine core, being an electron-deficient aromatic system, can influence the electronic properties of materials. When incorporated into a polymer backbone or a coating formulation, this compound could contribute to desirable electronic characteristics, such as charge transport or semiconductivity. Furthermore, the planar structure of the pyrimidine and phenyl rings might promote organized packing in thin films, which is beneficial for electronic applications. As a component in coatings, the heterocyclic nature of the pyrimidine ring could also offer improved adhesion to metal surfaces and enhanced corrosion resistance.

Potential as Agrochemical Precursors (Pesticides, Herbicides)

The pyrimidine scaffold is a well-established pharmacophore in the agrochemical industry, with numerous commercial pesticides and herbicides containing this heterocyclic core. Although this compound itself is not a known agrochemical, its structure serves as a valuable precursor for the synthesis of more complex and potent derivatives. The 4-iodophenyl moiety is a particularly useful handle for introducing a wide range of substituents via cross-coupling reactions, allowing for the systematic modification of the molecule to optimize its biological activity against specific pests or weeds. Research on other pyrimidine-amine derivatives has demonstrated significant insecticidal and fungicidal properties, suggesting that derivatives of this compound could also exhibit valuable agrochemical activities. nih.govgoogle.com

Use as Derivatization Reagents in Analytical Chemistry (e.g., LC-MS)

In analytical chemistry, derivatization is a common strategy to enhance the detectability and chromatographic behavior of analytes. Compounds with reactive functional groups are often employed as derivatization reagents. The secondary amine in this compound could potentially react with specific analytes, such as carboxylic acids or isocyanates, to form stable derivatives. The introduction of the iodophenyl and pyrimidine groups would significantly increase the molecular weight and potentially improve the ionization efficiency of the analyte in mass spectrometry (MS), leading to lower detection limits. Furthermore, the UV-absorbing properties of the aromatic rings could enable or enhance detection by UV-Vis spectrophotometry in liquid chromatography (LC). While specific applications of this compound as a derivatization reagent are not yet reported, the principles of analytical derivatization support this potential use.

Development of Novel Sensor Technologies (e.g., Chemosensors)

The development of chemosensors for the selective detection of ions and small molecules is a rapidly growing field. Molecules that exhibit changes in their photophysical properties (e.g., fluorescence or color) upon binding to a target analyte are of particular interest. The this compound structure contains nitrogen atoms within the pyrimidine ring and an exocyclic amine, which can act as potential binding sites for metal ions or other electrophilic species. The extended π-system of the molecule provides a basis for fluorescence. Interaction with an analyte could modulate the electronic structure of the molecule, leading to a detectable change in its fluorescence emission (a "turn-on" or "turn-off" response). The reactive iodide group also offers a site for further functionalization to introduce specific recognition elements for a target analyte, thereby enabling the rational design of selective chemosensors.

Non-linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics, including optical data storage, optical computing, and telecommunications. The NLO response of a molecule is often associated with a large change in dipole moment upon excitation, which is characteristic of "push-pull" systems containing electron-donating and electron-withdrawing groups connected by a π-conjugated bridge. The pyrimidine ring in this compound is electron-withdrawing, while the aminophenyl group is electron-donating. This arrangement constitutes a D-π-A (donor-π-acceptor) framework, which is a common design motif for NLO chromophores. While the NLO properties of this compound have not been experimentally determined, theoretical studies and experimental findings on other pyrimidine derivatives with similar electronic structures suggest that this compound could exhibit a significant NLO response. researchgate.netrsc.orgnih.govrsc.org Further research, including computational modeling and experimental characterization, would be necessary to quantify its NLO properties and assess its potential for photonic applications.

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Efficiency

Challenges and Future Directions:

Catalyst Innovation: While palladium catalysts are effective, research into more sustainable and cost-effective catalysts, such as those based on earth-abundant metals or even nanoparticle catalysts like magnesium oxide (MgO), could provide greener alternatives. frontiersin.org

Process Intensification: Exploring one-pot or multi-component reactions could significantly streamline the synthesis process, reducing the number of intermediate purification steps and improving atom economy. nih.govnih.govresearchgate.net

Flow Chemistry: The adoption of continuous flow chemistry could offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.

Yield Optimization: For N-(4-iodophenyl)pyrimidin-2-amine specifically, optimizing reaction conditions such as solvent, temperature, and ligand choice for the crucial C-N coupling step is paramount to achieving near-quantitative yields, which is critical for commercial viability. mdpi.com

Deeper Mechanistic Understanding of Bioactivity through Advanced Biophysical Methods

While computational methods like molecular docking are valuable for predicting binding modes, a profound understanding of the bioactivity of this compound and its derivatives requires the application of sophisticated biophysical techniques. nih.govnih.govnih.gov These methods can elucidate the dynamic interactions between the compound and its biological target.

Challenges and Future Directions:

Binding Kinetics: Techniques such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) should be employed to determine the on-rate (k_on) and off-rate (k_off) of the compound with its target protein. A longer residence time (low k_off) can often correlate with more durable pharmacological effects.

Thermodynamic Profiling: Isothermal Titration Calorimetry (ITC) can provide a complete thermodynamic profile of the binding event, revealing the enthalpic and entropic driving forces, which is crucial for rational lead optimization.

Structural Biology: Obtaining a high-resolution co-crystal structure of this compound or its potent derivatives bound to a target kinase (e.g., c-Met, PLK4) through X-ray crystallography is a primary goal. nih.govnih.gov This provides incontrovertible evidence of the binding mode and serves as a precise blueprint for further design.

Conformational Dynamics: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the compound's conformational changes upon binding and to map the interaction surface on the protein, offering insights that are complementary to static crystal structures.

Rational Design of Derivatives with Tuned Selectivity and Potency

The this compound scaffold is a versatile template for creating new chemical entities with improved pharmacological profiles. nih.govresearchgate.net Rational design, guided by structure-activity relationships (SAR) and computational modeling, is key to developing derivatives with enhanced potency against the desired target and selectivity over other related proteins, particularly within the kinome.

Challenges and Future Directions:

Selectivity Profiling: A major challenge is to design derivatives that are highly selective for a specific kinase to minimize off-target effects. This involves modifying the core structure to exploit subtle differences in the ATP-binding pockets of various kinases. For instance, structure-guided design has been used to develop potent and selective inhibitors of c-Met and PLK4. nih.govnih.gov

Scaffold Hopping and Bioisosteric Replacement: Future research could explore replacing the pyrimidine (B1678525) core or the iodophenyl group with other heterocycles or moieties (scaffold hopping) to discover novel chemical spaces with improved properties. nih.gov The iodine atom itself is a versatile handle for further functionalization via cross-coupling reactions, allowing for the systematic exploration of chemical space.

Targeting Drug Resistance: As resistance to targeted therapies is a major clinical problem, derivatives should be designed to be active against known drug-resistant mutants of target proteins. nih.govnih.gov

Pharmacokinetic Optimization: Derivative design must also focus on optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This includes tuning lipophilicity, metabolic stability, and cell permeability to ensure the compound can reach its target in effective concentrations. nih.govnih.gov

Exploration of New Application Domains beyond Current Scope

While the primary focus for many pyrimidine derivatives has been oncology, particularly as kinase inhibitors for cancers of the breast, colon, and lung, the structural motif is present in compounds with a wide range of biological activities. nih.govnih.govnih.gov A significant future direction is the systematic exploration of this compound and its analogs for new therapeutic applications.

Challenges and Future Directions:

Neurodegenerative Disorders: Given that some pyrimidine derivatives have shown potent and selective inhibition of neuronal nitric oxide synthase (nNOS), this class of compounds could be investigated for treating conditions like Parkinson's or Alzheimer's disease. nih.gov

Metabolic Diseases: Inhibitors of SHIP2 (SH2 domain-containing inositol (B14025) 5'-phosphatase 2), which include pyridine- and pyrimidine-based structures, have been explored for the treatment of type 2 diabetes. nih.govelsevierpure.com This presents another potential therapeutic avenue.

Infectious Diseases: The pyrimidine core is a known pharmacophore in antimicrobial agents. frontiersin.orgresearchgate.net Derivatives could be screened against a broad panel of bacterial and fungal pathogens, including drug-resistant strains. nih.gov

Inflammatory Conditions: Many kinases targeted in oncology also play roles in inflammatory signaling pathways, suggesting potential applications in autoimmune diseases and other inflammatory disorders.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. For a compound like this compound, these computational tools can accelerate the design-make-test-analyze cycle significantly.

Challenges and Future Directions:

Predictive Modeling: AI/ML algorithms can be trained on existing chemical and biological data to build robust models that predict the bioactivity, selectivity, and ADME/Tox properties of novel, hypothetical derivatives before they are synthesized, saving time and resources.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties and constraints, potentially identifying novel derivatives of the this compound scaffold with superior characteristics.

High-Throughput Data Analysis: ML can be used to analyze the vast datasets generated from high-throughput screening and proteomics to identify new biological targets for this class of compounds and to uncover complex structure-activity relationships that may not be apparent to human researchers.

Personalized Medicine: In the long term, AI could help in identifying which patient populations are most likely to respond to a particular drug based on their specific genetic or proteomic profile, paving the way for personalized medicine. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-iodophenyl)pyrimidin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres. Solvents like dimethylformamide (DMF) or toluene are employed, with controlled temperatures (80–120°C). Key steps include iodination of the phenyl ring and subsequent amination of the pyrimidine core. Reaction optimization may involve varying catalyst loading, solvent polarity, and temperature gradients to maximize yield and purity .

- Characterization : Intermediate products should be validated via thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS). Final compound purity is confirmed using HPLC with UV detection at 254 nm.

Q. How can the structural integrity of This compound be confirmed experimentally?

- Methodological Answer :

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement can resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding or π-stacking). For example, similar pyrimidine derivatives have been structurally validated using this approach .

- Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) identifies proton environments and substituent positions. IR spectroscopy confirms functional groups (e.g., C-I stretch at ~500 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate This compound as a kinase inhibitor, and what assays are most reliable?

- Methodological Answer :

- Kinase Inhibition Assays : Use recombinant kinases (e.g., CDK4 or EGFR) in vitro with ATP-competitive assays. Measure IC₅₀ values via fluorescence polarization or radiometric methods. For example, structurally related N-phenylpyrimidin-2-amine derivatives showed CDK4 inhibition with IC₅₀ values <100 nM .

- Cellular Uptake Studies : Radiolabel the compound (e.g., with ¹⁸F) to track intracellular accumulation using PET imaging or scintillation counting .

Q. What strategies resolve contradictions in reported biological activities of This compound analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., halogens, methoxy groups) and compare bioactivity profiles. For instance, replacing iodine with fluorine in the phenyl ring may alter binding affinity to targets like CXCR4 receptors .

- Data Normalization : Use standardized assay protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability. Cross-validate results with orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays) .

Q. How can crystallographic data inform the design of This compound derivatives for targeted drug delivery?

- Methodological Answer :

- Ligand-Target Co-crystallization : Resolve crystal structures of the compound bound to its target (e.g., a kinase active site). SHELX software can refine electron density maps to identify critical interactions (e.g., hydrogen bonds with hinge regions) .

- Docking Simulations : Use programs like AutoDock Vina to predict binding poses. Validate simulations with experimental data (e.g., mutagenesis studies on key residues) .

Comparative and Mechanistic Questions

Q. How does This compound compare to fluorinated analogs in terms of pharmacokinetics and metabolic stability?

- Methodological Answer :

- In Vitro Metabolism : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-MS. Fluorinated analogs often exhibit enhanced metabolic stability due to reduced oxidative dehalogenation .

- LogP Measurements : Determine partition coefficients (e.g., shake-flask method) to compare lipophilicity. Iodine substituents typically increase LogP, affecting blood-brain barrier permeability .

Q. What are the challenges in scaling up This compound synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose derivatives) for preparative HPLC to isolate enantiomers. Monitor optical rotation ([α]D) for purity .

- Catalyst Screening : Test chiral catalysts (e.g., BINAP-Pd complexes) in asymmetric synthesis steps to minimize racemization .

Data Analysis and Reproducibility

Q. How can semiquantitative analysis improve reproducibility in studies involving This compound?

- Methodological Answer :

- Binding Ratio Calculations : For imaging studies (e.g., ¹²³I-labeled analogs), use striatal binding ratios (SBRs) and caudate-to-putamen ratios (CPRs) to standardize data interpretation. This approach reduces interobserver variability in SPECT studies .

- Statistical Validation : Apply Bland-Altman plots to assess agreement between quantitative and semiquantitative methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.